8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of fluorine, methyl, and boron-containing groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chemical Reactions Analysis
8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less frequently reported.
Substitution Reactions:
Scientific Research Applications
8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Pharmaceutical Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is primarily related to its role in catalytic processes. In Suzuki-Miyaura coupling, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . The presence of the fluorine atom can also influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine include:
2-Methoxypyridine-5-boronic acid pinacol ester: This compound features a methoxy group instead of a fluorine atom and is used in similar coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boron-containing group but differs in the position of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
CAS No. |
1449599-86-3 |
---|---|
Molecular Formula |
C14H18BFN2O2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H18BFN2O2/c1-9-7-18-8-10(6-11(16)12(18)17-9)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3 |
InChI Key |
KGGZBUVODWJXGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)F)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.